An In-depth Technical Guide to the Physicochemical Properties of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline
An In-depth Technical Guide to the Physicochemical Properties of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline. As a substituted tetrahydroquinoline, this compound holds potential interest in medicinal chemistry and drug discovery. This document synthesizes available data, including predicted properties, to offer a detailed profile for researchers. The guide covers chemical structure, molecular identifiers, and predicted physicochemical parameters critical for drug development, such as lipophilicity, solubility, and pKa. Furthermore, it outlines general synthetic strategies for the tetrahydroquinoline scaffold and proposes experimental protocols for the empirical determination of its key properties, ensuring a self-validating approach to its characterization.
Introduction: The Tetrahydroquinoline Scaffold in Drug Discovery
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules.[1] Its rigid, partially saturated bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. The introduction of a tert-butyl group at the 6-position, as in the case of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline, is anticipated to significantly influence its steric and electronic properties. This bulky, lipophilic substituent can enhance membrane permeability and metabolic stability, and modulate binding affinity to target proteins. Understanding the fundamental physicochemical properties of this specific analog is therefore a critical first step in evaluating its potential as a lead compound or building block in drug development programs.
Molecular Structure and Identifiers
A clear and unambiguous identification of a chemical entity is paramount for scientific communication and data integrity. This section provides the fundamental structural and identity information for 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline.
Figure 1: 2D Chemical Structure of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Molecular Formula | C13H19N | [2] |
| SMILES | CC(C)(C)C1=CC2=C(C=C1)NCCC2 | [2] |
| InChI | InChI=1S/C13H19N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h6-7,9,14H,4-5,8H2,1-3H3 | [2] |
| InChIKey | CVUAEQKDQXZBLD-UHFFFAOYSA-N | [2] |
| IUPAC Name | 6-tert-butyl-1,2,3,4-tetrahydroquinoline | [2] |
Predicted Physicochemical Properties
Due to a lack of available experimental data in the public domain, the following physicochemical properties have been computationally predicted.[2] These values provide a valuable initial assessment for guiding experimental design and computational modeling.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Method/Source |
| Molecular Weight | 189.30 g/mol | PubChem |
| Monoisotopic Mass | 189.15175 Da | [2] |
| XlogP | 4.0 | [2] |
| Collision Cross Section ([M+H]+) | 145.1 Ų | CCSbase |
| Collision Cross Section ([M+Na]+) | 151.3 Ų | CCSbase |
| Collision Cross Section ([M-H]-) | 146.3 Ų | CCSbase |
Synthesis Strategies for the Tetrahydroquinoline Core
The synthesis of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline can be approached through several established methods for constructing the tetrahydroquinoline scaffold. The choice of synthetic route will depend on the availability of starting materials, desired scale, and stereochemical considerations if applicable.
A common and effective method is the hydrogenation of the corresponding quinoline derivative.
Figure 2: General synthetic scheme for the preparation of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline via hydrogenation.
Other synthetic approaches include domino reactions, such as a reduction-reductive amination strategy starting from a 2-nitroarylketone.[3] The Pictet-Spengler reaction is another powerful tool for constructing the tetrahydroquinoline core, although it is more commonly associated with tetrahydroisoquinoline synthesis.[4]
Proposed Experimental Protocols for Physicochemical Characterization
To provide a robust and experimentally validated dataset for 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline, the following standard protocols are recommended.
Determination of Melting Point
Principle: The melting point is a fundamental physical property that provides an indication of purity.
Methodology:
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A small, dry sample of the crystalline compound is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised slowly (1-2 °C/min) near the expected melting point.
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The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
Determination of Aqueous Solubility
Principle: Solubility in aqueous media is a critical parameter for drug absorption and distribution. The shake-flask method is a standard approach for its determination.
Methodology:
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An excess amount of the compound is added to a known volume of purified water (or buffer of a specific pH) in a sealed flask.
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The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-72 hours).
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The suspension is filtered to remove undissolved solid.
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The concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
Principle: The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at different physiological pH values. For a basic compound like a tetrahydroquinoline, potentiometric titration is a suitable method.
Methodology:
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A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added.
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The pKa is determined from the titration curve, typically at the half-equivalence point.
Determination of Lipophilicity (LogP/LogD)
Principle: The partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH) between an aqueous and an immiscible organic phase (typically n-octanol) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Shake-Flask Method):
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A known amount of the compound is dissolved in one of the two pre-saturated phases (n-octanol or aqueous buffer).
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The second pre-saturated phase is added, and the mixture is shaken vigorously until equilibrium is reached.
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The two phases are separated by centrifugation.
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The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
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LogP or LogD is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Figure 3: Proposed workflow for the experimental characterization of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline.
Conclusion
This technical guide has consolidated the available information on the physicochemical properties of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline. While experimental data is currently limited, the predicted values and outlined synthetic and characterization protocols provide a solid foundation for researchers interested in exploring the potential of this compound in drug discovery and development. The strategic placement of the tert-butyl group suggests that this molecule may possess favorable ADME properties, warranting further investigation. The experimental validation of the predicted properties is a crucial next step in advancing our understanding of this promising chemical entity.
References
- Smolecule. (n.d.). Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- PubChem. (n.d.). 6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline.
- PubChemLite. (n.d.). 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline.
- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4.
- S. Katari, R. A. Bunce. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(10), 11958-11991.
- A. Kumar, P. Sharma, V. Kumar. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13861-13883.
- The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline, 91-61-2.
- Santa Cruz Biotechnology. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline.
- Wikipedia. (n.d.). Tetrahydroquinoline.
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- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
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- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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